molecular formula C7H13F3N2 B2871999 1-(2,2,2-Trifluoroethyl)-1,4-diazepane CAS No. 926216-03-7

1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Cat. No.: B2871999
CAS No.: 926216-03-7
M. Wt: 182.19
InChI Key: BIHMTOQLCAYODT-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1,4-diazepane is an organic compound characterized by the presence of a trifluoroethyl group attached to a diazepane ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which enhances its stability and reactivity. The incorporation of fluorine atoms often results in compounds with improved metabolic stability and altered electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,2,2-trifluoroethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the diazepane, followed by the addition of 2,2,2-trifluoroethyl bromide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and related compounds.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1,4-diazepane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoroethyl group.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity by altering the electronic environment of the molecule. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is unique due to its diazepane ring structure combined with the trifluoroethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMTOQLCAYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926216-03-7
Record name 1-(2,2,2-trifluoroethyl)-1,4-diazepane
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